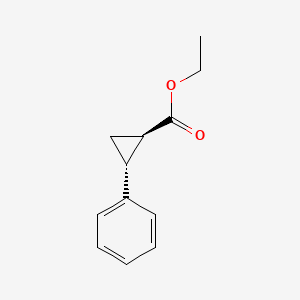

Ethyl trans-2-phenylcyclopropanecarboxylate

Vue d'ensemble

Description

Ethyl trans-2-phenylcyclopropanecarboxylate is an organic compound with the molecular formula C12H14O2. It is a cyclopropane derivative, characterized by a three-membered ring structure with a phenyl group and an ethyl ester group attached.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl trans-2-phenylcyclopropanecarboxylate can be synthesized through the reaction of ethyl diazoacetate with styrene in the presence of a catalyst. The reaction is typically carried out in a solvent such as xylene, under reflux conditions. The mixture is then distilled to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The product is purified through distillation and crystallization techniques .

Analyse Des Réactions Chimiques

Isomerization Reactions

The isomerization of cis,trans-ethyl 2-phenylcyclopropanecarboxylate involves the following reaction parameters:

| Parameter | Details |

|---|---|

| Reagent | Sodium ethoxide |

| Solvent | Anhydrous ethanol |

| Temperature | 70°C to 80°C |

| Duration | 18 to 30 hours (optimal at 20 to 24 hours) |

This reaction effectively converts a mixture containing both cis and trans isomers into a product predominantly consisting of the trans isomer .

Hydrolysis Reactions

The hydrolysis of ethyl trans-2-phenylcyclopropanecarboxylate yields trans-2-phenylcyclopropanecarboxylic acid:

This reaction typically requires acidic or basic conditions to facilitate the conversion from ester to acid.

Cyclopropanation Mechanism

The cyclopropanation mechanism involving ethylene diazoacetate and styrene can be summarized as follows:

-

Formation of a carbene species from ethylene diazoacetate.

-

The carbene adds across the double bond of styrene, forming a cyclopropane ring.

-

The reaction proceeds through a transition state characterized by a significant charge transfer effect influenced by substituents on the carbene .

Degradation Reactions

Trans-2-phenylcyclopropanecarboxylic acid can undergo further reactions such as:

-

Conversion to acid chloride using thionyl chloride.

-

Reaction with sodium azide followed by Curtius degradation to yield trans-2-phenylcyclopropylamine.

Applications De Recherche Scientifique

Chemical Synthesis

1. Precursor in Organic Synthesis:

ETPCC serves as a valuable precursor in the synthesis of complex organic molecules. Its structural properties allow it to participate in cyclopropanation reactions, which are crucial for forming cyclopropane derivatives that exhibit biological activity .

2. Reagent in Cyclopropanation Reactions:

ETPCC is utilized in cyclopropanation reactions facilitated by transition metal catalysts. These reactions typically involve the generation of carbene intermediates that can react with various substrates, leading to the formation of biologically relevant cyclopropane derivatives .

1. Medicinal Chemistry:

Research has indicated that ETPCC can be transformed into bioactive compounds. For instance, its derivatives have been investigated for potential therapeutic effects, particularly in the context of depression treatment. The compound can be converted into trans-2-phenylcyclopropylamine, which has shown promise as an antidepressant with fewer side effects compared to traditional treatments .

2. Biochemical Model Compound:

ETPCC is also studied as a model compound in biochemical research, aiding in the understanding of cyclopropanation mechanisms and enzyme catalysis . Its ability to undergo selective reactions makes it an important tool for exploring enzyme-substrate interactions.

Industrial Applications

1. Agrochemicals and Fine Chemicals:

Due to its structural characteristics, ETPCC is applied in the production of agrochemicals and fragrances. The compound's stability and reactivity make it suitable for developing various fine chemicals used in industry .

2. Drug Development:

The compound is involved in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its derivatives are being explored for their therapeutic potential and efficacy .

Case Studies

1. Catalyzed Cyclopropanation:

A study demonstrated the use of sperm whale myoglobin as a biocatalyst for the cyclopropanation of styrene using ethyl diazoacetate (EDA) to yield ETPCC with high diastereo- and enantioselectivity. This method highlights the potential for enzyme-catalyzed reactions to produce complex organic molecules efficiently .

2. Synthesis of Bioactive Compounds:

Research on transforming ETPCC into trans-2-phenylcyclopropylamine revealed that this pathway could lead to compounds with significant antidepressant properties while minimizing side effects associated with traditional medications .

Mécanisme D'action

The mechanism of action of ethyl trans-2-phenylcyclopropanecarboxylate involves its interaction with various molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in ring-opening reactions and other transformations. These reactions can modulate biological pathways and affect cellular functions .

Comparaison Avec Des Composés Similaires

- Ethyl cis-2-phenylcyclopropanecarboxylate

- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester

- Ethyl 2-phenylcyclopropanecarboxylate

Comparison: Ethyl trans-2-phenylcyclopropanecarboxylate is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer. The trans isomer typically exhibits different reactivity and stability, making it suitable for specific applications .

Activité Biologique

Overview

Ethyl trans-2-phenylcyclopropanecarboxylate is an organic compound with the molecular formula CHO. It is characterized by a cyclopropane ring structure that includes a phenyl group and an ethyl ester functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

This compound can be synthesized via the reaction of ethyl diazoacetate with styrene, typically in the presence of a catalyst such as myoglobin or P450 enzymes under specific conditions. This process allows for the selective formation of the trans isomer, which exhibits distinct reactivity compared to its cis counterpart. The synthesis can be optimized using continuous flow reactors to enhance yield and purity .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study highlighted its role as a precursor in synthesizing derivatives that inhibit histone lysine-specific demethylase 1A (KDM1A), an enzyme implicated in cancer progression. These derivatives showed significant inhibition of colony formation in human leukemia cell lines, indicating their potential as therapeutic agents .

The biological activity of this compound is largely attributed to its structural characteristics, particularly the strained cyclopropane ring. This strain enhances the compound's reactivity, allowing it to participate in various biochemical interactions. The compound can undergo ring-opening reactions or serve as a reactive intermediate in other biochemical pathways, modulating cellular functions and signaling processes .

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

- Anticancer Research : In research focusing on KDM1A inhibition, derivatives synthesized from this compound were tested on THP-1 leukemia cells. The most effective derivative led to a 62% increase in survival in murine models of acute promyelocytic leukemia, showcasing the potential for clinical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl cis-2-phenylcyclopropanecarboxylate | Cyclopropane derivative | Lower antimicrobial activity |

| Ethyl 2-phenylcyclopropanecarboxylate | Cyclopropane derivative | Less selective KDM1A inhibition |

| Ethyl trans-2-(4-iodophenyl)cyclopropanecarboxylic acid | Halogenated cyclopropane | Enhanced anticancer activity |

The comparison indicates that the trans isomer of ethyl 2-phenylcyclopropanecarboxylate possesses unique biological properties that may be exploited for therapeutic purposes.

Propriétés

IUPAC Name |

ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGUIJLJERBBCM-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-39-4 | |

| Record name | Ethyl trans-2-phenylcyclopropanecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl trans-2-phenylcyclopropanecarboxylate in the context of the research?

A1: this compound serves as a valuable product in a standard test reaction for homogeneous catalysts that facilitate cyclopropanation. [] Researchers utilize the reaction between styrene and ethyl diazoacetate (EDA), examining the catalytic activity of various systems in producing this specific diastereomer. This helps assess the catalyst's selectivity towards the trans isomer. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.